2-Ethyloxan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyloxan-3-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to an oxane ring, with an amine group at the third position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in chemical and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyloxan-3-amine hydrochloride typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 2-ethyloxane with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The process typically includes the purification of the product through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyloxan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Alkyl halides like bromoethane or chloroethane are used in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
2-Ethyloxan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-ethyloxan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
- 2-Methyloxan-3-amine hydrochloride
- 2-Propylxan-3-amine hydrochloride
- 2-Butyloxan-3-amine hydrochloride
Comparison: 2-Ethyloxan-3-amine hydrochloride is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. Compared to 2-methyloxan-3-amine hydrochloride, the ethyl group provides a different steric and electronic environment, potentially leading to variations in its chemical and biological properties .
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
2-ethyloxan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7-6(8)4-3-5-9-7;/h6-7H,2-5,8H2,1H3;1H |
InChI Key |
JFGWQNPBZHCZJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCCO1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.